4,10-Tetradecadien-1-ol, acetate, (E,Z)-
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Overview
Description
4,10-Tetradecadien-1-ol, acetate, (E,Z)- is an organic compound with the molecular formula C16H28O2. It is a type of ester formed from the reaction of 4,10-tetradecadien-1-ol with acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- typically involves the esterification of 4,10-tetradecadien-1-ol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
4,10-Tetradecadien-1-ol, acetate, (E,Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,10-tetradecadienoic acid.
Reduction: Regeneration of 4,10-tetradecadien-1-ol.
Substitution: Formation of various substituted esters or alcohols depending on the nucleophile used.
Scientific Research Applications
4,10-Tetradecadien-1-ol, acetate, (E,Z)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in biological signaling and as a pheromone in certain insect species.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades that lead to physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 9,12-Tetradecadien-1-ol, acetate, (Z,E)-
- 3,8-Tetradecadien-1-ol, acetate, (E,Z)-
- 9,11-Tetradecadien-1-ol, acetate, (E,Z)-
Uniqueness
4,10-Tetradecadien-1-ol, acetate, (E,Z)- is unique due to its specific double bond configuration and position, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different chemical and biological properties compared to its isomers and other similar compounds.
Properties
IUPAC Name |
acetic acid;tetradeca-4,10-dien-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3;1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSJJVEFWOBML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCC=CCCCO.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70761959 |
Source
|
Record name | Acetic acid--tetradeca-4,10-dien-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70761959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105700-87-6 |
Source
|
Record name | Acetic acid--tetradeca-4,10-dien-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70761959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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